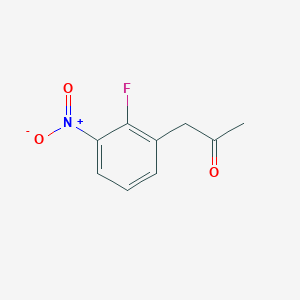

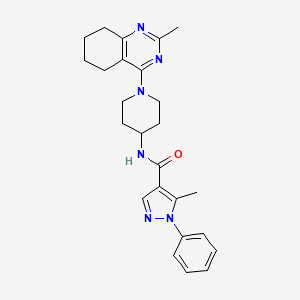

N-(4-chlorobenzyl)-N'-styrylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-chlorobenzyl)-N’-styrylurea” is likely a chemical compound that contains a urea group (-NH-CO-NH-) and a styryl group (C6H5-CH=CH2), with one of the nitrogen atoms in the urea group bonded to a 4-chlorobenzyl group (C6H4Cl-CH2-). This suggests that it might be used in organic synthesis or medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines . Another common reaction is the N-benzylation of isatoic anhydride in the presence of sodium hydride base .Molecular Structure Analysis

The molecular structure of similar compounds often consists of a benzene ring and a 1,3,5-triazine ring . All carbon atoms in the benzene ring are nearly coplanar .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol by chromic acid in the presence of some hetero-aromatic N-base chelating agents has been reported . Another reaction involves the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular formula of C13H11ClO, an average mass of 218.679 Da, and a mono-isotopic mass of 218.049850 Da .科学的研究の応用

Photocontrolled Molecular Assemblies

N-(4-chlorobenzyl)-N'-styrylurea derivatives, such as those incorporating azobenzene units, are utilized in the creation of molecular assemblies with photoresponsive properties. For instance, a tetraurea aryl extended calix[4]pyrrole with azobenzene appendages can undergo reversible dimerization through photoinduced isomerization. This behavior enables the controlled disassembly and reassembly of the molecular structure in response to light, offering potential applications in the development of smart materials and molecular devices (Osorio-Planes et al., 2014).

Organocatalysis

Compounds related to this compound, such as styryl-substituted thioureas and squaramides, have been synthesized and applied as organocatalysts. These catalysts are effective in promoting cascade reactions, leading to the stereoselective synthesis of complex organic compounds. The catalytic activities of these compounds showcase their utility in organic synthesis, particularly in constructing molecules with high stereoselectivity and yield (Andrés et al., 2018).

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties. For example, certain N-(pyrimidin-5-yl)-N'-phenylureas, which share structural similarities with this compound, have demonstrated promising activity against the tobacco mosaic virus (TMV). This suggests potential applications in developing new antiviral agents (Yuan et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOIGPNWWVCRSB-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)

![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2824081.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)